molecular formula C24H29N3O2S2 B11695877 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11695877
M. Wt: 455.6 g/mol
InChI Key: XGQWIUHIIUFBML-DHRITJCHSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide with 3,5-di-tert-butyl-4-hydroxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: A simpler analog without the 3,5-di-tert-butyl-4-hydroxyphenyl group.

    N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide: Lacks the benzothiazole ring and sulfanyl group.

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the benzothiazole ring and the 3,5-di-tert-butyl-4-hydroxyphenyl group makes it distinct from other similar compounds .

Properties

Molecular Formula

C24H29N3O2S2

Molecular Weight

455.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H29N3O2S2/c1-23(2,3)16-11-15(12-17(21(16)29)24(4,5)6)13-25-27-20(28)14-30-22-26-18-9-7-8-10-19(18)31-22/h7-13,29H,14H2,1-6H3,(H,27,28)/b25-13+

InChI Key

XGQWIUHIIUFBML-DHRITJCHSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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